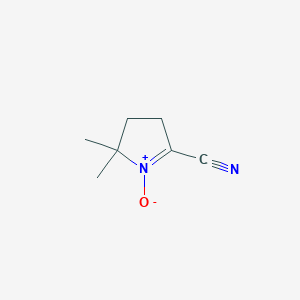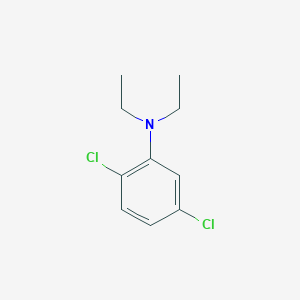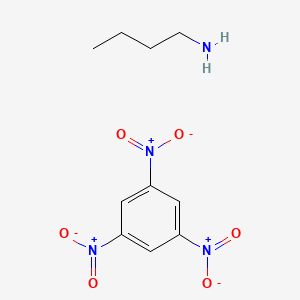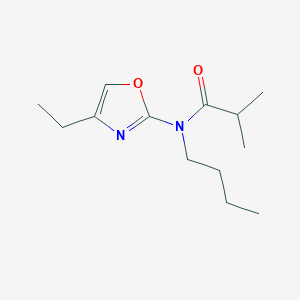![molecular formula C12H20O5 B14628795 Methyl 9-[(oxoacetyl)oxy]nonanoate CAS No. 55184-92-4](/img/structure/B14628795.png)
Methyl 9-[(oxoacetyl)oxy]nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-[(oxoacetyl)oxy]nonanoate, also known as methyl 9-oxononanoate, is an organic compound with the molecular formula C10H18O3. It is a methyl ester derivative of nonanoic acid and is characterized by the presence of an oxo group at the ninth carbon position. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 9-[(oxoacetyl)oxy]nonanoate can be synthesized through the esterification of nonanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a distillation column to separate the ester from the reaction mixture, followed by purification steps such as washing and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-[(oxoacetyl)oxy]nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Hydroxylated nonanoic acid derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl 9-[(oxoacetyl)oxy]nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of coatings, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of methyl 9-[(oxoacetyl)oxy]nonanoate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active nonanoic acid derivative, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nonanoate: Similar in structure but lacks the oxo group.
Methyl 8-formyloctanoate: Similar but with a formyl group at the eighth carbon position.
Methyl azelaaldehydate: Similar but with an aldehyde group.
Uniqueness
Methyl 9-[(oxoacetyl)oxy]nonanoate is unique due to the presence of the oxo group at the ninth carbon position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
55184-92-4 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
methyl 9-oxaldehydoyloxynonanoate |
InChI |
InChI=1S/C12H20O5/c1-16-11(14)8-6-4-2-3-5-7-9-17-12(15)10-13/h10H,2-9H2,1H3 |
Clé InChI |
GZFGMEUUJWVDPH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCOC(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)


![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)




